Ethyl3-hydroxy-4-oxopentanoate

Catalog No.
S13538377
CAS No.
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl3-hydroxy-4-oxopentanoate

Product Name

Ethyl3-hydroxy-4-oxopentanoate

IUPAC Name

ethyl 3-hydroxy-4-oxopentanoate

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-3-11-7(10)4-6(9)5(2)8/h6,9H,3-4H2,1-2H3

InChI Key

FDHUCGAYRRHBCY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)C)O

Ethyl 3-hydroxy-4-oxopentanoate is an organic compound characterized by its molecular formula C7H12O4C_7H_{12}O_4 and a structural formula that includes a hydroxyl group and a ketone functional group. This compound is categorized as a beta-keto ester, specifically an ester derived from 3-hydroxy-4-oxopentanoic acid and ethanol. Its structure features a five-carbon chain with functional groups that significantly influence its chemical reactivity and biological properties. Ethyl 3-hydroxy-4-oxopentanoate is recognized for its utility in organic synthesis and as an intermediate in various chemical processes, including pharmaceutical development and agrochemical production .

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles, typically in the presence of strong bases like sodium hydroxide.

Major Products Formed

  • Oxidation: Produces 3-hydroxy-4-oxopentanoic acid.
  • Reduction: Yields 3-hydroxy-4-pentanol.
  • Substitution: Results in various substituted esters depending on the nucleophile used.

Ethyl 3-hydroxy-4-oxopentanoate can be synthesized through several methods:

  • Esterification Reaction: The most common method involves the esterification of 3-hydroxy-4-oxopentanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid. The reaction typically requires refluxing to ensure complete conversion of reactants into products.
    3 hydroxy 4 oxopentanoic acid+ethanolH2SO4ethyl 3 hydroxy 4 oxopentanoate+water\text{3 hydroxy 4 oxopentanoic acid}+\text{ethanol}\xrightarrow{\text{H}_2\text{SO}_4}\text{ethyl 3 hydroxy 4 oxopentanoate}+\text{water}
  • Continuous Esterification: In industrial settings, continuous processes are employed to enhance yield and efficiency. Reactants are continuously fed into a reactor while products are removed, minimizing purification steps .

Ethyl 3-hydroxy-4-oxopentanoate finds applications across various fields:

  • Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Utilized in developing pharmaceutical intermediates and active pharmaceutical ingredients.
  • Agricultural Chemicals: Employed in synthesizing agrochemicals such as herbicides and pesticides.
  • Material Science: Used in producing polymers and advanced materials .

Ethyl 3-hydroxy-4-oxopentanoate shares structural similarities with several other compounds, including:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-methyl-4-oxopentanoateMethyl group at position 3Alters steric hindrance, affecting reactivity
Ethyl 4-methyl-3-oxopentanoateMethyl group at position 4Different reactivity due to positional variation
Ethyl 3-oxobutanoateLacks hydroxyl groupSimpler structure may limit synthetic applications

Uniqueness

The uniqueness of ethyl 3-hydroxy-4-oxopentanoate lies in its specific structural configuration, particularly the presence of the hydroxyl group at the third position and the ketone at the fourth position. This configuration imparts distinct reactivity and properties compared to its analogs, making it suitable for specific synthetic applications that may not be achievable with other similar compounds .

XLogP3

-0.5

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

160.07355886 g/mol

Monoisotopic Mass

160.07355886 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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